1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has shown potential in treating various neurological disorders.
Mechanism of Action
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA degradation, this compound increases the levels of GABA in the brain, which has an inhibitory effect on neuronal activity and can reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. It has also been shown to modulate dopamine levels in the brain, which may contribute to its potential in treating addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its specificity for GABA aminotransferase, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the animal model used in experiments. Additionally, this compound is not water-soluble, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine research. One area of interest is its potential in treating alcohol use disorder, as it has been shown to reduce alcohol consumption in preclinical studies. Additionally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the potential of this compound in treating various neurological disorders.
Synthesis Methods
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multistep process. First, 2-chloro-5-methylphenol is reacted with acetic anhydride to form 1-(2-acetoxy-5-methylphenoxy)ethanone. This intermediate is then reacted with piperazine to form 1-(2-acetoxy-5-methylphenoxy)ethylpiperazine. Finally, the acetyl group is replaced with the (3-phenyl-2-propen-1-yl) group using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has shown promising results in preclinical studies and has progressed to Phase I clinical trials for the treatment of cocaine addiction and other substance use disorders.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-18-9-10-20(23)21(16-18)27-17-22(26)25-14-12-24(13-15-25)11-5-8-19-6-3-2-4-7-19/h2-10,16H,11-15,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYIBUCASOREU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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